molecular formula C10H17N3O5 B040404 (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid CAS No. 121574-43-4

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

Cat. No. B040404
CAS RN: 121574-43-4
M. Wt: 259.26 g/mol
InChI Key: BALLJDWBMKIZEF-FSPLSTOPSA-N
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Description

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid, more commonly known as Acetyl-L-carnitine (ALCAR), is an important molecule found in the body, and is known for its ability to metabolize fatty acids in the mitochondria of cells. ALCAR is an essential component of the Krebs cycle, which is responsible for producing energy in the form of ATP. It is also involved in the synthesis of fatty acids, amino acids, and other important compounds in the body. ALCAR has been studied extensively for its potential therapeutic applications, and has been found to be beneficial in a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, and depression.

Scientific Research Applications

Protection against Steatohepatitis and Fibrosis

Alanyl-Glutamine (Ala-Gln) has been found to protect mice against Methionine- and Choline-Deficient-Diet-Induced Steatohepatitis and Fibrosis by modulating oxidative stress and inflammation . It significantly attenuated hepatic pathological changes, lowered NAFLD activity score, and reduced plasma alanine transaminase (ALT), aspartate transaminase (AST) and lactate dehydrogenase (LDH) levels .

Alleviation of Lipid Accumulation in Liver

Ala-Gln dramatically alleviated lipid accumulation in the liver through modulating the expression levels of fatty acid translocase (FAT/CD36) and farnesoid X receptor (FXR) .

Antioxidant Effect

Ala-Gln exerted an antioxidant effect by elevating the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPX) .

Anti-inflammatory Effect

Ala-Gln exhibited an anti-inflammatory effect via decreasing the accumulation of activated macrophages and suppressing the production of proinflammatory mediators .

Suppression of Liver Fibrosis Development

Ala-Gln suppressed the development of liver fibrosis in MCD-diet-fed mice, which may be due to the inhibition of hepatic stellate cells activation .

Production of Ala-Gln by Immobilized E. coli

The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .

High Efficiency Production of Ala-Gln

Immobilization helps to achieve high efficiency production of Ala-Gln . Immobilized cells have better stability than free cells .

Suitable Immobilized Material

Sodium alginate is the most suitable immobilized material for the production of Ala-Gln .

Mechanism of Action

Target of Action

Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells . It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase . The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen .

Mode of Action

The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function . The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine . Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance .

Biochemical Pathways

Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes . Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions . It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation .

Pharmacokinetics

The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body

Result of Action

This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function .

Action Environment

The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH . Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual .

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALLJDWBMKIZEF-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

CAS RN

121574-43-4
Record name (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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